Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester
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Overview
Description
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a [1-(hydroxyamino)-2-methylpropyl] moiety and esterified with two methyl groups. This compound is part of the broader class of phosphonates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst like methyl iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biological systems.
Medicine: Explored for its potential use in drug design, particularly as inhibitors of enzymes that interact with phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes that recognize phosphate groups. The compound can act as a competitive inhibitor by mimicking the structure of natural phosphate substrates, thereby blocking the active site of the enzyme and preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [1-(hydroxyamino)-2-(phenylmethoxy)ethyl]-, diethyl ester .
- Dimethyl methylphosphonate .
- Nitrilotris(methylenephosphonic acid) .
Uniqueness
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester is unique due to its specific [1-(hydroxyamino)-2-methylpropyl] moiety, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specialized applications where its specific structural features are advantageous .
Properties
CAS No. |
653580-15-5 |
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Molecular Formula |
C6H16NO4P |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
N-(1-dimethoxyphosphoryl-2-methylpropyl)hydroxylamine |
InChI |
InChI=1S/C6H16NO4P/c1-5(2)6(7-8)12(9,10-3)11-4/h5-8H,1-4H3 |
InChI Key |
VNXZDLZJPHGELA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NO)P(=O)(OC)OC |
Origin of Product |
United States |
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